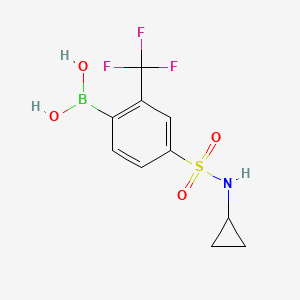

4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid; 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

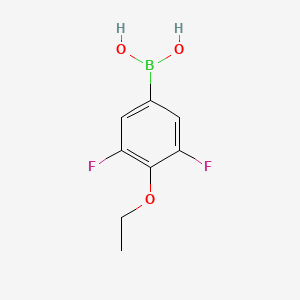

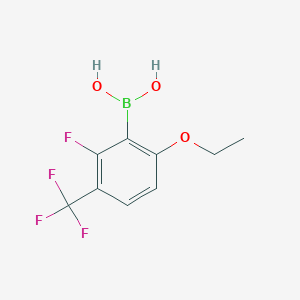

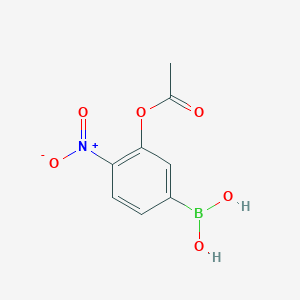

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic compounds with borate esters. In some cases, they can also be synthesized through the reaction of boron trichloride with Grignard or organolithium reagents .Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trigonal planar geometry around the boron atom. The boron atom is typically sp2 hybridized, and the empty p-orbital can accept electrons from a Lewis base .Chemical Reactions Analysis

Boronic acids are known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds. This property makes them useful in various chemical reactions, including Suzuki coupling, Chan-Lam coupling, and Liebeskind-Srogl coupling .科学的研究の応用

Role in Organic Synthesis and Drug Development

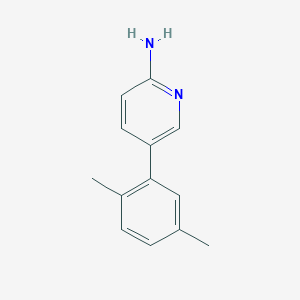

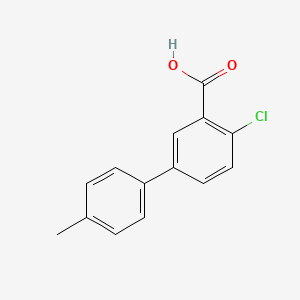

Phenylboronic acids and their derivatives play a crucial role in organic synthesis, including the development of pharmaceuticals. For example, compounds containing phenylboronic acid functionalities are utilized in cross-coupling reactions, a cornerstone technique in the synthesis of complex organic molecules. These reactions are pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials (Qiu et al., 2009). Moreover, the trifluoromethyl group is a common moiety in medicinal chemistry, enhancing the metabolic stability and bioavailability of therapeutic agents.

Environmental Degradation and Stability Studies

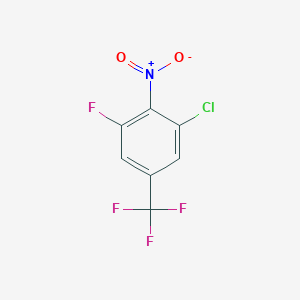

The trifluoromethyl group's presence in environmental pollutants and pharmaceuticals has led to studies on the stability and degradation pathways of such compounds. For instance, the degradation processes of nitisinone, a compound containing a trifluoromethyl group, were explored using advanced analytical techniques to understand its environmental fate and the stability of its degradation products (Barchańska et al., 2019).

Advanced Drug Delivery Systems

Phenylboronic acid derivatives have been investigated for their potential in creating advanced drug delivery systems. These systems can respond to physiological stimuli (such as pH or sugar levels) to release therapeutic agents in a controlled manner. For example, sugar-sensitive layer-by-layer films and microcapsules utilizing phenylboronic acid have been developed for the targeted delivery of insulin, offering a novel approach for diabetes treatment (Sato et al., 2011).

Environmental Contaminants Monitoring

Research on polyfluoroalkyl chemicals, which may contain trifluoromethyl groups, has focused on understanding their environmental persistence, potential for bioaccumulation, and methods for their removal. Such studies are critical for developing strategies to mitigate the impact of these persistent organic pollutants on ecosystems and human health (Liu & Mejia Avendaño, 2013).

作用機序

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in the body, often serving as potent inhibitors .

Mode of Action

The compound is used as a reactant in various chemical reactions, including site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more . These reactions suggest that the compound likely interacts with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function .

Biochemical Pathways

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may be involved in various biochemical pathways, particularly those related to the trifluoromethylation of carbon-centered radical intermediates .

Result of Action

The compound can be used as a reactant to prepare various derivatives for applications in printable electronics, as tubulin polymerization inhibitors, and in the synthesis of aryl ketones .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[4-(cyclopropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF3NO4S/c12-10(13,14)8-5-7(3-4-9(8)11(16)17)20(18,19)15-6-1-2-6/h3-6,15-17H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAZEHHNBCETRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloromethyl-[1,3]dithiepane; 95%](/img/structure/B6330715.png)

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 97%](/img/structure/B6330729.png)

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)